An In-Depth Technical Guide to 3-Methyl-1,8-naphthyridine: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to 3-Methyl-1,8-naphthyridine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural features have made it a focal point for the development of novel therapeutic agents. This technical guide provides a detailed exploration of a specific, yet important derivative: 3-Methyl-1,8-naphthyridine. While the broader class of 1,8-naphthyridines is extensively studied, this guide will delve into the specific chemical identity, properties, and synthesis of the 3-methyl substituted variant, offering a foundational resource for researchers engaged in drug discovery and organic synthesis.
Molecular Structure and Identification
3-Methyl-1,8-naphthyridine is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂.[3] The core structure consists of two fused pyridine rings, characteristic of the 1,8-naphthyridine isomer, with a methyl group substituted at the C3 position.
Systematic Name: 3-Methyl-1,8-naphthyridine CAS Number: 14759-22-9[3] Molecular Formula: C₉H₈N₂[3] Molecular Weight: 144.17 g/mol [3]
The presence and position of the two nitrogen atoms and the methyl group significantly influence the molecule's electronic distribution, basicity, and potential for intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity.
Physicochemical and Spectroscopic Properties
Detailed experimental characterization is fundamental to confirming the identity and purity of a synthesized compound. While comprehensive experimental data for 3-Methyl-1,8-naphthyridine is not widely published in readily accessible literature, this section outlines the expected spectroscopic characteristics based on the analysis of related 1,8-naphthyridine derivatives.[4][5][6] Commercial suppliers indicate the availability of spectroscopic data for this compound.[7]
Table 1: Physicochemical and Predicted Spectroscopic Data for 3-Methyl-1,8-naphthyridine
| Property | Value/Prediction | Source/Reference |
| Molecular Formula | C₉H₈N₂ | [3] |
| Molecular Weight | 144.17 | [3] |
| CAS Number | 14759-22-9 | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |
| logP (Predicted) | 1.93822 | [3] |
| ¹H NMR | Spectral data available from commercial sources. | [7] |
| ¹³C NMR | Spectral data available from commercial sources. | [7] |
| Infrared (IR) Spectroscopy | Spectral data available from commercial sources. | [7] |
| Mass Spectrometry (MS) | Spectral data available from commercial sources. | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Methyl-1,8-naphthyridine, the ¹H and ¹³C NMR spectra would provide definitive confirmation of the methyl group's position and the overall aromatic structure. Based on data for similar naphthyridine structures, one would expect to see distinct signals for the methyl protons and the aromatic protons in the ¹H NMR spectrum, with chemical shifts and coupling patterns dictated by their electronic environment. The ¹³C NMR spectrum would similarly show a characteristic signal for the methyl carbon and distinct resonances for the carbons of the fused aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Methyl-1,8-naphthyridine is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For 3-Methyl-1,8-naphthyridine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (144.17).
Synthesis of 3-Methyl-1,8-naphthyridine: The Friedländer Annulation
The Friedländer synthesis is a classical and highly versatile method for the construction of quinoline and naphthyridine ring systems.[8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[10]
For the synthesis of 3-Methyl-1,8-naphthyridine, the logical precursors would be 2-aminonicotinaldehyde and propionaldehyde (or a propanone derivative). The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine core.
Caption: Generalized workflow for the Friedländer synthesis of 3-Methyl-1,8-naphthyridine.
Detailed Experimental Protocol (Adapted from a Greener Friedländer Synthesis)
The following protocol is adapted from a high-yield, environmentally benign Friedländer synthesis of a related compound, 2-methyl-1,8-naphthyridine, which utilizes water as the solvent and a mild catalyst.[11][12] This method can serve as an excellent starting point for the synthesis of 3-Methyl-1,8-naphthyridine, with the substitution of acetone with propionaldehyde.
Materials:
-
2-Aminonicotinaldehyde
-
Propionaldehyde
-
Choline hydroxide (as a catalyst)[11] or another suitable base (e.g., piperidine)
-
Water (deionized)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq).
-
Add deionized water to the flask to create a suspension.
-
Add propionaldehyde (1.5-2.0 eq) to the reaction mixture.
-
Add a catalytic amount of choline hydroxide or piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Methyl-1,8-naphthyridine.
Rationale for Experimental Choices:
-
Solvent: The use of water as a solvent represents a significant improvement in the environmental footprint of the synthesis compared to traditional organic solvents.
-
Catalyst: A mild base like choline hydroxide or piperidine is effective in catalyzing the condensation reaction without requiring harsh conditions.
-
Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.
Potential Applications in Drug Development
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including:
-
Anticancer: Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[13]
-
Antimicrobial: The quinolone and fluoroquinolone antibiotics, many of which contain a 1,8-naphthyridine core, are potent inhibitors of bacterial DNA gyrase.[14]
-
Anti-inflammatory: Certain derivatives have been shown to modulate inflammatory pathways.
-
Antiviral: Activity against a range of viruses has also been reported for some 1,8-naphthyridine compounds.[2]
While specific biological data for 3-Methyl-1,8-naphthyridine is not extensively documented, its structural similarity to other biologically active 1,8-naphthyridines makes it a compound of interest for screening in various disease models. The methyl group at the C3 position can influence the molecule's binding affinity to biological targets and its metabolic stability, potentially leading to unique pharmacological profiles.
Caption: Potential biological targets and therapeutic applications of 3-Methyl-1,8-naphthyridine based on the known activities of the 1,8-naphthyridine scaffold.
Conclusion and Future Directions
3-Methyl-1,8-naphthyridine represents a fundamental building block within the medicinally significant class of 1,8-naphthyridines. This guide has provided a consolidated overview of its chemical structure, key identifiers, and a practical, adaptable synthetic protocol based on the well-established Friedländer annulation. While specific experimental data on its physical and biological properties are not yet widely disseminated in the public domain, the foundational information presented here serves as a critical starting point for researchers.
Future research efforts should focus on the full experimental characterization of 3-Methyl-1,8-naphthyridine, including detailed spectroscopic analysis and the determination of its physical properties. Furthermore, systematic biological screening of this compound is warranted to explore its potential as a lead structure in anticancer, antimicrobial, and other therapeutic areas. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships within the 1,8-naphthyridine family and may pave the way for the development of novel and effective therapeutic agents.
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